2-Nitro-10,11-dihydrodibenzo[b,f][1,4]oxazepine
Description
Historical Context and Discovery Timeline
The exploration of dibenzo[b,f]oxazepine derivatives began in the mid-20th century, driven by interest in heterocyclic compounds with pharmacological potential. While CR gas (dibenzoxazepine) was developed as a riot control agent in the late 1950s, the nitro-substituted variant, 2-nitro-10,11-dihydrodibenzo[b,f]oxazepine, emerged later as part of systematic efforts to modify the parent scaffold for specialized applications. Early synthetic routes for related dibenzoxazepines involved cyclocondensation of 2-aminophenols with halogenated nitroarenes, a strategy later adapted for nitro derivatives.
By the 1960s, advancements in nucleophilic aromatic substitution (SNAr) methodologies enabled efficient construction of the oxazepine core. For example, 2-fluoro-5-nitrobenzoic acid was reacted with 2-aminophenols under basic conditions to form nitro-substituted dibenzoxazepines. The specific compound gained attention in the 1970s–1980s through patents describing its synthesis via intramolecular cyclization of nitro-containing precursors. These developments aligned with broader trends in medicinal chemistry, where electron-withdrawing nitro groups were leveraged to modulate reactivity and bioactivity.
Significance in Heterocyclic Chemistry
The nitro-functionalized dibenzoxazepine occupies a unique niche in heterocyclic chemistry due to three key attributes:
- Electronic Modulation : The nitro group (-NO₂) at position 2 imposes strong electron-withdrawing effects, polarizing the aromatic system and facilitating subsequent transformations such as reductions to amines or nucleophilic substitutions. This property is critical for generating derivatives with tailored electronic profiles.
- Structural Versatility : The fused tricyclic system (two benzene rings + oxazepine) provides multiple sites for functionalization. For instance, the saturated 10,11-positions allow stereochemical control, while the nitro group serves as a handle for further derivatization.
- Pharmacophore Potential : Dibenzo[b,f]oxazepines are recognized as privileged scaffolds in drug discovery, with analogs exhibiting antipsychotic, antiangiogenic, and antimicrobial activities. The nitro variant’s ability to undergo bioactivation or serve as a prodrug precursor enhances its utility in medicinal chemistry.
Table 1 : Key Reactivity Pathways Enabled by the Nitro Group
| Reaction Type | Reagents/Conditions | Product Application |
|---|---|---|
| Reduction to amine | H₂/Pd-C, LiAlH₄ | Bioactive amine derivatives |
| Nucleophilic substitution | Thiols, amines, alkoxides | Diversified heterocycles |
| Cycloaddition | Dienes, azides | Polycyclic frameworks |
Key Structural Features and Nomenclature
The compound’s structure comprises a seven-membered oxazepine ring fused to two benzene rings, with partial saturation at the 10,11-positions and a nitro group at position 2. Key features include:
- Ring System : The oxazepine ring (1,4-oxazepine) contains one oxygen and one nitrogen atom, with the nitrogen at position 4. The "dihydro" designation indicates single bonds at C10–C11, reducing ring strain.
- Substituent Effects : The nitro group’s ortho position relative to the ether oxygen creates a conjugated system, influencing spectroscopic properties (e.g., NMR chemical shifts).
- IUPAC Nomenclature : The systematic name 8-nitro-5,6-dihydrobenzo[b]benzoxazepine reflects the benzannulation pattern and substituent numbering. Alternative naming conventions may describe it as 2-nitro-10,11-dihydrodibenzo[b,f]oxazepine, emphasizing the fused ring positions.
Table 2 : Structural Data for 2-Nitro-10,11-dihydrodibenzo[b,f]oxazepine
Properties
IUPAC Name |
8-nitro-5,6-dihydrobenzo[b][1,4]benzoxazepine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O3/c16-15(17)10-5-6-12-9(7-10)8-14-11-3-1-2-4-13(11)18-12/h1-7,14H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJLQJZJURLIBTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)[N+](=O)[O-])OC3=CC=CC=C3N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-Nitro-10,11-dihydrodibenzo[b,f][1,4]oxazepine can be achieved through various synthetic routes. One common method involves the cyclocondensation of substituted 2-aminophenols with substituted 2-halobenzaldehydes under basic conditions . Another approach includes the reaction of substituted 2-nitro-1-bromobenzene with substituted 2-triazolylphenols . Industrial production methods often utilize microwave-induced reactions due to their simplicity and short reaction times .
Chemical Reactions Analysis
2-Nitro-10,11-dihydrodibenzo[b,f][1,4]oxazepine undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other nucleophiles.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. Major products formed from these reactions include amino derivatives and other substituted oxazepines .
Scientific Research Applications
Antidepressant Activity
Research indicates that derivatives of dibenzo[b,f][1,4]oxazepine, including 2-nitro-10,11-dihydrodibenzo[b,f][1,4]oxazepine, exhibit antidepressant properties. For instance, N-alkylation of nitro-substituted dibenz[b,f][1,4]oxazepin-11(10H)-ones has been shown to yield analogues of the known antidepressant drug Sintamil . This suggests that modifications to the nitro group can enhance the antidepressant activity of these compounds.
Analgesic Properties
The compound has also been investigated for its analgesic effects. Studies have demonstrated that certain dibenzo[b,f][1,4]oxazepines act as effective analgesics by antagonizing prostaglandin E2, a mediator of pain and inflammation. The structural modifications in 2-nitro-10,11-dihydrodibenzo[b,f][1,4]oxazepine may influence its efficacy as an analgesic agent .
Antihistaminic Activity
Some derivatives have been found to possess antihistaminic properties. The ability of these compounds to interact with histamine receptors makes them potential candidates for treating allergic reactions and related conditions .
Synthetic Precursor
2-Nitro-10,11-dihydrodibenzo[b,f][1,4]oxazepine serves as a precursor in the synthesis of various other dibenzo[b,f][1,4]oxazepine derivatives. Its unique structure allows for diverse chemical transformations including nucleophilic substitutions and reductions.
Catalytic Asymmetric Reactions
Recent advancements in synthetic methodologies have highlighted the importance of this compound in catalytic asymmetric reactions. These reactions are crucial for producing enantioenriched derivatives that can exhibit improved biological activities . The use of 2-nitro-10,11-dihydrodibenzo[b,f][1,4]oxazepine in such reactions underscores its versatility in medicinal chemistry.
Case Study 1: Antidepressant Development
A study focused on the synthesis of 3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one from N-(2-hydroxyphenyl)-2,4-dinitrobenzamide demonstrated the potential of nitro-substituted dibenzo[b,f][1,4]oxazepines in developing new antidepressants. The research showed that the nitro group could be effectively replaced by various nucleophiles under specific conditions .
Case Study 2: Analgesic Efficacy
Another research initiative explored the analgesic efficacy of dibenzo[b,f][1,4]oxazepines. The findings indicated that these compounds exhibited significant pain-relieving properties when tested in animal models. The mechanisms involved include modulation of neurotransmitter pathways associated with pain perception .
Mechanism of Action
The mechanism of action of 2-Nitro-10,11-dihydrodibenzo[b,f][1,4]oxazepine involves its interaction with various molecular targets and pathways. The nitro group plays a crucial role in its reactivity and biological activity. The compound can undergo metabolic transformations, leading to the formation of active metabolites that exert their effects on specific molecular targets . These targets may include enzymes, receptors, and other proteins involved in physiological processes .
Comparison with Similar Compounds
2-Nitro-10,11-dihydrodibenzo[b,f][1,4]oxazepine can be compared with other similar compounds, such as:
10,11-Dihydro-5H-dibenz[b,f]azepine: This compound has a similar tricyclic structure but lacks the nitro group, which affects its chemical and biological properties.
10,11-Dihydrodibenz[b,f][1,4]oxazepin-11-one: This compound has a carbonyl group instead of a nitro group, leading to different reactivity and applications.
The uniqueness of 2-Nitro-10,11-dihydrodibenzo[b,f][1,4]oxazepine lies in its nitro group, which imparts distinct chemical reactivity and potential biological activities compared to its analogs .
Biological Activity
2-Nitro-10,11-dihydrodibenzo[b,f][1,4]oxazepine is a compound belonging to the dibenzo[b,f][1,4]oxazepine class, which has garnered attention due to its diverse biological activities. This article will explore the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by recent research findings and data tables.
Pharmacological Properties
Dibenzo[b,f][1,4]oxazepine derivatives, including 2-nitro-10,11-dihydrodibenzo[b,f][1,4]oxazepine, exhibit a range of biological activities:
- Antimicrobial Activity : Nitro-containing compounds are known for their antimicrobial properties. The nitro group can be reduced to form toxic intermediates that bind covalently to DNA, leading to cell death. For instance, nitroimidazole derivatives are widely utilized as antimicrobial agents due to their ability to generate reactive species upon reduction .
- Anti-inflammatory Effects : Nitro compounds can modulate inflammatory responses. Studies indicate that certain nitro fatty acids exhibit cytoprotective and anti-inflammatory effects by interacting with cellular signaling proteins . In particular, nitro derivatives have shown promise in inhibiting enzymes such as iNOS and COX-2, which are critical in inflammatory pathways .
- Neuroprotective Effects : Research has suggested that dibenzo[b,f][1,4]oxazepine derivatives may possess neuroprotective properties. For example, some studies have indicated potential benefits in conditions like glaucoma through the inhibition of Rho-associated protein kinases (ROCKs), which are implicated in neuronal damage .
The biological activity of 2-nitro-10,11-dihydrodibenzo[b,f][1,4]oxazepine is largely attributed to the presence of the nitro group and its electron-withdrawing characteristics. The following mechanisms have been identified:
- Reduction to Reactive Intermediates : The nitro group can be reduced intracellularly to generate reactive species that interact with biomolecules such as DNA and proteins .
- Enzyme Inhibition : Compounds like 2-nitro-10,11-dihydrodibenzo[b,f][1,4]oxazepine may inhibit key enzymes involved in inflammatory processes and signal transduction pathways. For example, structure-activity relationship studies have shown that modifications in the nitro group can enhance inhibitory effects on enzymes like ROCK .
Case Studies
Recent studies have highlighted the pharmacological potential of dibenzo[b,f][1,4]oxazepine derivatives:
- Antimicrobial Activity : A study demonstrated that nitro derivatives exhibited significant antimicrobial activity against various pathogens. The minimal inhibitory concentration (MIC) values indicated effectiveness comparable to established antibiotics .
- Anti-inflammatory Study : Research on a series of nitrobenzamide derivatives showed promising results as multi-target inhibitors affecting iNOS and COX-2 pathways. This study provided insights into the structure-function relationships that govern their anti-inflammatory efficacy .
- Neuroprotective Research : Investigations into ROCK inhibitors revealed that certain dibenzo[b,f][1,4]oxazepine derivatives significantly lowered intraocular pressure in normotensive models, suggesting a potential therapeutic application in glaucoma management .
Data Tables
Q & A
Q. How is environmental persistence of 2-nitro-dibenzo[b,f][1,4]oxazepine studied?
- Answer : Soil migration assays with radiolabeled compounds (e.g., [14C]-CR) track degradation products. LC-MS and GC-MS analyze hydrolytic stability under varying pH and temperature conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
